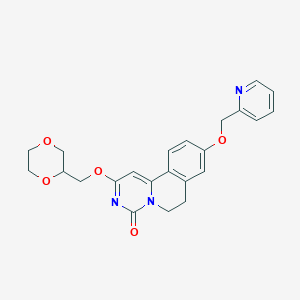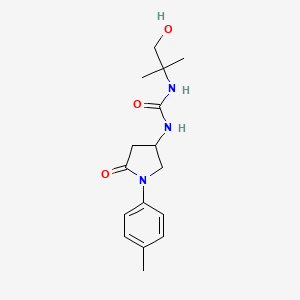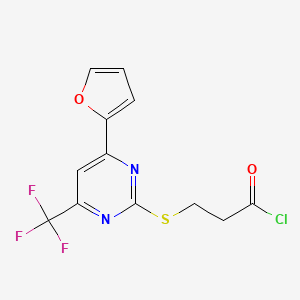
4-methyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives, including those with a pyrazine moiety, often involves Suzuki cross-coupling reactions. For example, a study detailed the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via this method, starting from 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids. This process involves intermediate stages and considers reactivity parameters like frontier molecular orbitals and the HOMO–LUMO energy gap to predict the activity and stability of the synthesized compounds (Ahmad et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of thiophene-2-carboxamide derivatives emphasizes the importance of the arrangement and electronic configuration of molecules. Conformational analysis using molecular orbital methods helps in understanding the energetic stability and pharmacophore models, aiding in the design of compounds with specific binding affinities and activities. This analysis is crucial for developing compounds with desired properties and activities (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving thiophene-2-carboxamide derivatives can vary widely, from simple substitutions to complex multi-step syntheses. The reactions are influenced by the electronic and steric properties of the substituents, affecting their reactivity and the formation of products. Studies on the chemical properties focus on reactivity parameters, such as electrophilicity index and chemical hardness, providing insight into the compound's behavior in chemical reactions (Ahmad et al., 2021).
Physical Properties Analysis
The physical properties of thiophene-2-carboxamide derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's stability, formulation, and potential applications. Advanced techniques like X-ray crystallography can be used to elucidate the crystalline structure, providing a detailed view of the molecular arrangement and intermolecular interactions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for the compound's applications and behavior under different conditions. The electronic structure, as revealed by density functional theory (DFT) calculations, plays a significant role in determining these properties. Studies focusing on the electronic delocalization and HOMO–LUMO gap offer insights into the compound's reactivity and potential as a functional material (Ahmad et al., 2021).
Scientific Research Applications
Heterocyclic Synthesis and Drug Design
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : This study discusses the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward a variety of nitrogen nucleophiles to yield derivatives like pyrazole, isoxazole, and pyrimidine, highlighting the compound's role in heterocyclic chemistry and potential drug design applications (R. Mohareb et al., 2004).
Cannabinoid Receptor Antagonists : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provides insights into its interaction with the CB1 cannabinoid receptor, suggesting potential applications in the design of receptor antagonists for therapeutic purposes (J. Shim et al., 2002).
Antimicrobial and Antituberculosis Applications
Thiazole-Aminopiperidine Hybrid Analogues : A study on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors shows the potential of structurally similar compounds in antimicrobial and specifically antituberculosis applications (V. U. Jeankumar et al., 2013).
Synthetic Methodologies for Heterocyclic Compounds
Mannich Reaction in Heterocyclic Synthesis : Demonstrates the application of aminomethylation involving 2-thioxonicotinamide derivative for the synthesis of N,S-containing heterocycles, highlighting the compound's utility in complex heterocyclic synthesis (V. Dotsenko et al., 2012).
Novel Synthesis Techniques and Applications
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides : Discusses the Suzuki cross-coupling reaction to synthesize a series of compounds for exploring electronic and nonlinear optical properties through DFT calculations, indicating potential applications in materials science and electronics (Gulraiz Ahmad et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-fibrotic activities . These compounds are known to inhibit collagen prolyl-4-hydroxylase , an enzyme involved in the biosynthesis of collagen, a major component of the extracellular matrix.
Mode of Action
It’s suggested that similar compounds form hydrogen bonds with their targets . This interaction could potentially lead to changes in the target’s function, thereby exerting the compound’s biological effect.
Biochemical Pathways
The compound is likely to affect the biochemical pathways related to fibrosis, given its potential anti-fibrotic activity . By inhibiting collagen prolyl-4-hydroxylase, it may disrupt the synthesis of collagen, thereby affecting the extracellular matrix’s composition and potentially reducing fibrosis.
Result of Action
The compound’s action results in the inhibition of collagen synthesis, as suggested by the anti-fibrotic activity of similar compounds . This could lead to a reduction in fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix components.
properties
IUPAC Name |
4-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-8-14(22-11-12)16(21)19-9-13-2-6-20(7-3-13)15-10-17-4-5-18-15/h4-5,8,10-11,13H,2-3,6-7,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOZFTBVCJZYOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481202.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-(3-methoxypropyl)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2481203.png)
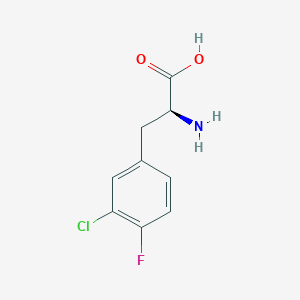
![3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2481207.png)
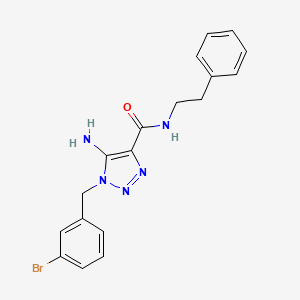
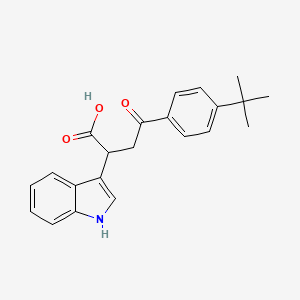
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B2481211.png)


